![molecular formula C13H26N2Si2 B12567825 1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine CAS No. 180128-35-2](/img/structure/B12567825.png)
1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with a pyridinyl-containing amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine exerts its effects involves its ability to interact with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridinyl group can participate in coordination with metal ions, influencing enzymatic activity and other biochemical processes.
類似化合物との比較
Similar Compounds
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride: This compound shares the pyridinyl group but lacks the trimethylsilyl group, resulting in different reactivity and applications.
Sodium bis(trimethylsilyl)amide: Another compound with a trimethylsilyl group, but it has different functional groups and applications.
Uniqueness
1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine is unique due to the combination of trimethylsilyl and pyridinyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where such properties are desired.
特性
CAS番号 |
180128-35-2 |
|---|---|
分子式 |
C13H26N2Si2 |
分子量 |
266.53 g/mol |
IUPAC名 |
2-pyridin-2-yl-N,N-bis(trimethylsilyl)ethanamine |
InChI |
InChI=1S/C13H26N2Si2/c1-16(2,3)15(17(4,5)6)12-10-13-9-7-8-11-14-13/h7-9,11H,10,12H2,1-6H3 |
InChIキー |
NVXZLZFPPFOVKG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(CCC1=CC=CC=N1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)
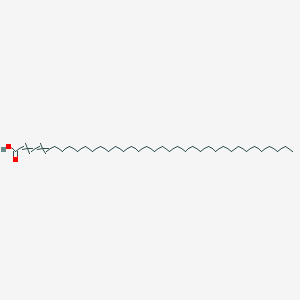

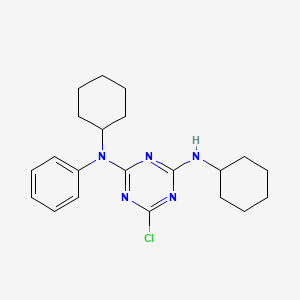
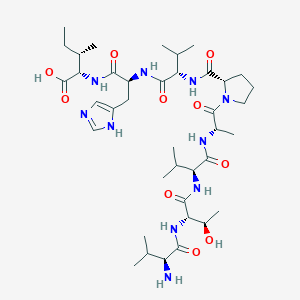
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)
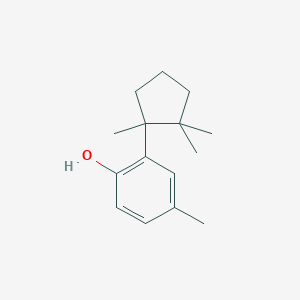
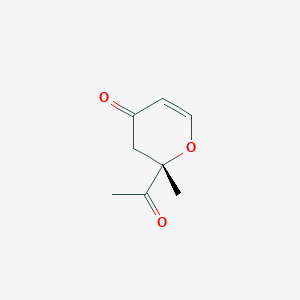
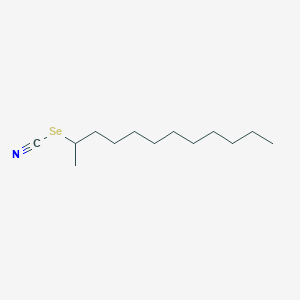
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
